REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:6][NH2:7])[cH:8][cH:9][cH:10][cH:11]1.[NH2:12][CH2:13][CH2:14][CH2:15][OH:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:6][NH:7][CH2:13][CH2:14][CH2:15][OH:16])[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1CNCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |